

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of ρ -TIA

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Compound of Interest

Compound Name: Conopeptide rho-TIA

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Introduction

ρ -TIA is a 19-amino-acid conopeptide originally isolated from the venom of the marine cone snail *Conus tulipa*.^{[1][2]} It functions as a potent and selective antagonist of α 1-adrenoceptors, exhibiting non-competitive antagonism at the α 1B-adrenoceptor subtype and competitive antagonism at the α 1A and α 1D subtypes.^{[1][2][3]} The unique pharmacological profile of ρ -TIA makes it a valuable tool for studying the physiological roles of α 1-adrenoceptor subtypes and a potential lead compound for the development of novel therapeutics. This document provides detailed application notes and protocols for the chemical synthesis of ρ -TIA using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

The primary structure of ρ -TIA and its key properties are summarized below.

Property	Value
Amino Acid Sequence	Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[1][2]
Molecular Formula	C ₁₀₅ H ₁₆₀ N ₃₆ O ₂₁ S ₄ [2]
Molecular Weight	2390.88 Da[2]
Disulfide Bonds	Cys5-Cys11, Cys6-Cys19[1][2]
C-Terminus	Amide[4]

Solid-Phase Peptide Synthesis of p-TIA

The synthesis of p-TIA can be efficiently achieved using an automated peptide synthesizer with standard Fmoc/tBu chemistry. The following protocols are based on established methods for the synthesis of p-TIA and other arginine-rich peptides.[4][5]

Experimental Workflow



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Caption: General workflow for the solid-phase synthesis of p-TIA.

Materials and Reagents

Reagent	Supplier Recommendation
Rink Amide Resin	Commercially available (e.g., Novabiochem)
Fmoc-amino acids	Novabiochem or Auspep P/L[4]
HBTU	Commercially available
DIEA	Commercially available
Piperidine	Commercially available
DMF	Peptide synthesis grade
DCM	ACS grade
TFA	Reagent grade
TIS	Reagent grade
EDT	Reagent grade
Acetonitrile	HPLC grade
Water	HPLC grade

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol is designed for an automated peptide synthesizer (e.g., Protein Technologies Symphony).[4]

1. Resin Preparation:

- Start with Rink amide resin (e.g., 0.1 mmol scale).[4]
- Swell the resin in DMF for 30 minutes.

2. Amino Acid Coupling:

- Activation: Pre-activate a 5-fold molar excess of the Fmoc-protected amino acid with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.[4]

- **Coupling:** Add the activated amino acid solution to the resin and allow it to react for the specified time. For most amino acids, a single coupling is sufficient. However, for arginine residues, a double coupling is recommended to ensure complete incorporation.[6]
- **Washing:** After each coupling step, wash the resin thoroughly with DMF (10 times) to remove excess reagents and by-products.[4]

3. Fmoc Deprotection:

- Treat the resin with 30% piperidine in DMF for 1 minute, followed by a second treatment for 2 minutes.[4]
- Wash the resin thoroughly with DMF (10 times) after the deprotection step.[4]

Quantitative Parameters for Synthesis Cycle:

Parameter	Value/Condition
Amino Acid Excess	5 equivalents[4]
Coupling Time	5 minutes[4]
Deprotection Reagent	30% Piperidine in DMF[4]
Deprotection Time	1 min + 2 min[4]
Washes (Post-coupling)	10x with DMF[4]
Washes (Post-deprotection)	10x with DMF[4]

Side-Chain Protecting Groups:

Amino Acid	Protecting Group
Arg	Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[4]
Asn	Trt (Trityl)[4]
Cys	Trt (Trityl)[4]
Gln	Trt (Trityl)[4]
His	Trt (Trityl)[4]
Lys	Boc (tert-butoxycarbonyl)[4]
Trp	Boc (tert-butoxycarbonyl)[4]
Tyr	tBu (tert-butyl)[4]

4. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the peptide-resin with methanol and dichloromethane, then dry under a stream of nitrogen.[4]
- Treat the dried resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS)/ethanedithiol (EDT) (87.5:5:5:2.5) for 3 hours at room temperature.[4]
- Filter the resin and precipitate the peptide by adding cold diethyl ether.[4]
- Centrifuge to collect the peptide pellet and wash with cold diethyl ether to remove scavengers.[4]

5. Purification of the Linear Peptide:

- Dissolve the crude peptide in 50% aqueous acetonitrile and purify by reverse-phase HPLC (RP-HPLC).
- Lyophilize the fractions containing the pure linear peptide.

Protocol 2: Disulfide Bond Formation

1. Oxidation:

- Dissolve the purified linear peptide in 30% isopropyl alcohol, 0.1 M NH_4HCO_3 (pH 7.0) at a concentration of 1 mg/mL.[4]
- Stir the solution at room temperature for 16 hours to facilitate oxidative folding.[4]

2. Final Purification:

- Dilute the oxidation mixture to reduce the isopropyl alcohol concentration to less than 5%. [4]
- Purify the oxidized peptide by RP-HPLC to isolate the correctly folded p-TIA (>95% purity).[4]
- Lyophilize the final product to obtain a white solid.[4]

Signaling Pathway of p-TIA

p-TIA exerts its biological effects by modulating the signaling of $\alpha 1$ -adrenoceptors. The $\alpha 1\text{B}$ -adrenoceptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq protein pathway.

Caption: Allosteric inhibition of the $\alpha 1\text{B}$ -adrenoceptor signaling pathway by p-TIA.

As an allosteric inhibitor, p-TIA binds to a site on the $\alpha 1\text{B}$ -adrenoceptor that is distinct from the orthosteric site where the endogenous ligand, norepinephrine, binds.[4] This binding event non-competitively inhibits the activation of the receptor, thereby blocking the downstream signaling cascade that involves Gq protein activation, stimulation of phospholipase C, and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This ultimately leads to the inhibition of intracellular calcium release and other cellular responses mediated by this pathway.

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